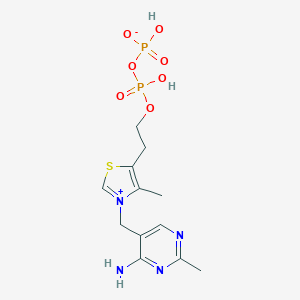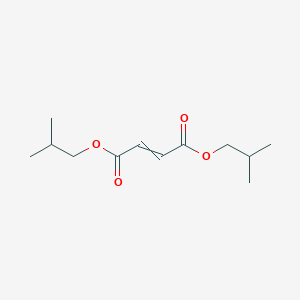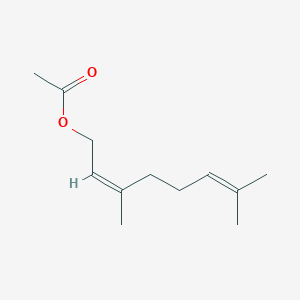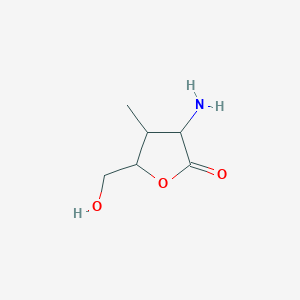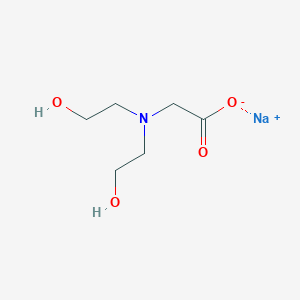
Sel de sodium du N,N-bis(2-hydroxyéthyl)glycine
Vue d'ensemble
Description
DMG-PEG(2000), also known as 1,2-Dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000, is a PEGylated lipid widely used in various biomedical applications. It is a critical ingredient in vaccines and therapies, including mRNA COVID-19 vaccines. This compound is commonly included in formulations for liposomes, lipid nanoparticles, nanostructured lipid carriers, and related in vitro and in vivo nano lipid-based drug delivery systems .
Applications De Recherche Scientifique
DMG-PEG(2000) has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of lipid nanoparticles and liposomes for drug delivery.
Biology: It facilitates the delivery of nucleic acids such as DNA, RNA, and mRNA into cells.
Medicine: It is a key component in the formulation of mRNA vaccines, including those for COVID-19.
Industry: It is used in the development of nanostructured lipid carriers for various therapeutic applications .
Mécanisme D'action
DMG-PEG(2000) exerts its effects by forming stable lipid nanoparticles that can encapsulate therapeutic agents. The polyethylene glycol chains on the surface of these nanoparticles prevent serum protein adsorption and nanoparticle aggregation, thereby increasing their circulation time in vivo. This enhances the delivery and bioavailability of the encapsulated therapeutic agents .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N,N-Bis(2-hydroxyethyl)glycine sodium salt plays a significant role in biochemical reactions. It is used in the preparation of stable substrate solutions for the determination of serum guanase
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Bis(2-hydroxyethyl)glycine sodium salt can change over time. Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited. It is known that the compound has a boiling point of 388.5°C at 760mmHg .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DMG-PEG(2000) is synthesized by the PEGylation of myristoyl diglyceride. The process involves the reaction of myristoyl diglyceride with polyethylene glycol under specific conditions to form the PEGylated lipid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, DMG-PEG(2000) is produced using large-scale reactors where the reaction conditions are meticulously controlled. The product is then purified using techniques such as chromatography to remove any impurities. The final product is often stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
DMG-PEG(2000) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as thiols or amines. The reaction conditions typically include mild temperatures and neutral pH.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can be used, and the reactions are usually carried out at room temperature.
Reduction Reactions: Reducing agents like sodium borohydride are used, and the reactions are conducted under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can produce thiolated derivatives of DMG-PEG(2000) .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Distearoylphosphatidylcholine (DSPC)
- SM-102
- Cholesterol
Uniqueness
Compared to other similar compounds, DMG-PEG(2000) offers unique advantages such as improved stability and extended circulation time in vivo. Its PEGylated structure reduces non-specific interactions with plasma proteins and prevents opsonization and aggregation, making it highly effective for drug delivery applications .
Propriétés
IUPAC Name |
sodium;2-[bis(2-hydroxyethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.Na/c8-3-1-7(2-4-9)5-6(10)11;/h8-9H,1-5H2,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBDBXAVPLFMNJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
150-25-4 (Parent) | |
| Record name | N,N-Bis(2-hydroxyethyl)glycine, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3059686 | |
| Record name | N,N-Bis(2-hydroxyethyl)glycine sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139-41-3, 17123-43-2 | |
| Record name | N,N-Bis(2-hydroxyethyl)glycine, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Bis(2-hydroxyethyl)glycine sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium N,N-bis(2-hydroxyethyl)glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BICINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH8W456FUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bicine impact the growth and microcystin production of Microcystis aeruginosa?
A: Research indicates that Bicine promotes both the growth and microcystin production of the cyanobacterium Microcystis aeruginosa []. This is likely because Bicine effectively buffers the pH of the growth medium at approximately 8.5 [], creating an optimal environment for this organism. In contrast, nitrogen sources like urea and glutamic acid were not effectively utilized by M. aeruginosa and did not support its growth or toxin production [].
Q2: Beyond its use in biological media, does Bicine have applications in analytical chemistry?
A: Yes, Bicine has proven valuable in analytical chemistry, specifically in the realm of chromatography. A study exploring the retention mechanisms in reversed-phase liquid chromatography using titania as a support employed Bicine-sodium hydroxide buffers []. This research highlighted how the buffer system, including Bicine, influenced the retention behavior of various analytes on the modified titania stationary phase [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






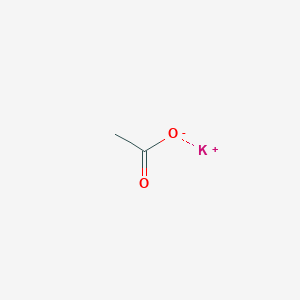
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)

![Spiro[4.5]decane](/img/structure/B86366.png)
